Benzyloxyurea

Anticancer drug discovery Ribonucleotide reductase inhibition Chronic myelogenous leukemia

Hydroxyurea's low potency (IC₅₀ ≈ 230 µM in K562) and poor membrane permeability (LogP ≈ -0.9) limit its utility in modern medicinal chemistry. Benzyloxyurea directly addresses these constraints through O-benzylation: • 13-16× potency gain: derivatives achieve IC₅₀ 14.5-28.0 µM against K562 leukemia cells • 1.5-2.9 log unit lipophilicity increase (LogP 1.52-1.88) enables effective intracellular target engagement • O-benzyl protecting group enables pyrimidinone heterocycle synthesis inaccessible with unmodified HU. Supplied as ≥95% white crystalline solid. For R&D use only.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 2048-50-2
Cat. No. B188258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyloxyurea
CAS2048-50-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CONC(=O)N
InChIInChI=1S/C8H10N2O2/c9-8(11)10-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11)
InChIKeyIXRIVZOKBPYSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyloxyurea Overview and Hydroxyurea Relationship


Benzyloxyurea (CAS 2048-50-2; IUPAC name phenylmethoxyurea; molecular formula C₈H₁₀N₂O₂; molecular weight 166.18 g/mol) is an N-alkoxyurea derivative belonging to the hydroxyurea (HU) structural class, distinguished by O-benzyl substitution at the N-hydroxy position [1]. As a ribonucleotide reductase (RR) inhibitor scaffold, it serves as a key synthetic intermediate for medicinal chemistry optimization and a versatile building block for constructing pyrimidinone heterocycles [2]. The compound is a white crystalline solid with a melting point of 140–142 °C (acetone/chloroform), density of 1.202 g/cm³ (predicted), pKa of 13.86 ± 0.50 (predicted), and LogP of 1.52–1.88, which confers substantially increased lipophilicity relative to the parent HU framework [1]. Commercial availability as a 95%+ purity research-grade reagent supports its use in structure-activity relationship (SAR) campaigns and heterocyclic synthesis .

1
RR inhibitor scaffold for SAR-driven medicinal chemistry O-benzyl modification enables structural diversification
2
Building block for pyrimidinone heterocycle synthesis Deprotection step yields bidentate ligand precursors
3
Lipophilicity-optimized tool compound Reported LogP 1.52–1.88 supports membrane permeability studies

Why Benzyloxyurea Cannot Substitute Hydroxyurea


Hydroxyurea (HU) is a clinically validated ribonucleotide reductase inhibitor but its utility in modern medicinal chemistry is severely constrained by inherent limitations: low molecular weight (76.06 g/mol), high polarity (LogP approximately -0.8 to -1.0), poor membrane permeability, and dose-limiting bone marrow suppression, skin toxicity, and gastrointestinal adverse effects [1][2]. Benzyloxyurea addresses these limitations through a single, well-defined structural modification—O-benzylation at the N-hydroxy position—which introduces a lipophilic aromatic moiety that substantially alters both physicochemical properties and biological profile [1]. This modification is not incremental: the benzyl group serves as a protecting group enabling downstream heterocyclic transformations (e.g., pyrimidinone synthesis) that are impossible with unmodified HU, while simultaneously providing a scaffold for further derivatization at N,N′-positions to generate structurally diverse analog libraries [3]. Direct substitution of HU for benzyloxyurea in these contexts would fail because HU lacks the O-benzyl group required for the intended synthetic transformations and cannot recapitulate the lipophilicity-dependent cellular uptake and target engagement characteristics that define the benzyloxyurea-derived compound series [1][2].

Structure Hydroxyurea lacks the O-benzyl group required for pyrimidinone synthesis and N,N′-derivatization; substitution blocks the synthetic route.
Uptake Hydroxyurea's low lipophilicity (LogP ~ -0.9) may not recapitulate the membrane permeability profile of the benzyloxyurea series.
Profile Target engagement and antiproliferative response context may shift; class-level RR inhibition does not ensure endpoint comparability.

Benzyloxyurea Differentiation Evidence


Antiproliferative Activity vs. Hydroxyurea in K562 Cells

Direct head-to-head comparison of benzyloxyurea derivatives versus the parent compound hydroxyurea (HU) in the human chronic myelogenous leukemia K562 cell line. Multiple derivatives exhibited IC₅₀ values markedly lower than HU, with the most potent compounds achieving sub-20 µM activity compared to HU's IC₅₀ exceeding 200 µM. Specifically, compound 4f′ showed IC₅₀ = 14.5 µM and compound 4g showed IC₅₀ = 17.8 µM against K562 cells, representing approximately 13-fold to 16-fold improvement in potency relative to HU (IC₅₀ ≈ 230 µM) [1].

Antiproliferative activity
Head-to-head
Benzyloxyurea derivatives: IC₅₀ 14.5–28.0 µM Hydroxyurea: IC₅₀ ≈ 230 µM
Reported ~13–16× higher antiproliferative response in K562 cells
MTT assay; 72 h; chronic myelogenous leukemia model
Anticancer drug discovery Ribonucleotide reductase inhibition Chronic myelogenous leukemia

Pro-Apoptotic Activity vs. Hydroxyurea in K562 Cells

Direct head-to-head flow cytometry comparison demonstrated that the benzyloxyurea derivative compound 4g exerts greater apoptotic activity against K562 leukemia cells than hydroxyurea (HU). Compound 4g treatment increased the apoptotic cell population to 24.8% (early apoptosis plus late apoptosis/necrosis), compared to 12.5% for HU under equivalent experimental conditions [1].

Pro-apoptotic activity
Head-to-head
Compound 4g: 24.8% apoptotic cells Hydroxyurea: 12.5% apoptotic cells
Reported ~2× apoptosis endpoint difference in K562 cells
Annexin V-FITC/PI flow cytometry; supports pathway-response interpretation
Apoptosis induction Flow cytometry Cancer cell death mechanisms

Lipophilicity (ClogP) vs. Hydroxyurea

Benzyloxyurea and its derivatives exhibit substantially increased calculated lipophilicity (ClogP) compared to the parent compound hydroxyurea (HU). All synthesized benzyloxyurea derivatives in the 2014 Ren et al. series possess ClogP values in the range of 0.63 to 2.06, whereas HU has a ClogP value of approximately -0.86 [1]. This represents an increase of 1.5 to 2.9 log units, reflecting significantly enhanced membrane permeability potential. Independent characterization confirms benzyloxyurea LogP = 1.52–1.88 .

Lipophilicity (ClogP)
Head-to-head
+1.5 to +2.9 log units Derivatives: 0.63–2.06 | HU: −0.86
Substantial lipophilicity shift supports membrane permeability screening
Reported 30–800× theoretical partition increase; intracellular target engagement context
Physicochemical optimization Membrane permeability Drug-likeness

Crystal Structure vs. Hydroxyurea Derivatives

Single-crystal X-ray diffraction analysis reveals that benzyloxyurea possesses a structurally distinct geometry compared to other hydroxyurea derivatives. The dihedral angle between the ester plane and the benzyl group is only 3.3(2)°—markedly smaller than values observed for comparable hydroxyurea derivatives reported in the literature [1]. Additionally, the C=O carbonyl bond length in benzyloxyurea is 1.225 Å, within the normal range (1.19–1.23 Å) and notably shorter than the >1.25 Å C=O bond lengths observed in other hydroxyurea derivatives, a feature attributed to hydroxyl group etherification eliminating intramolecular hydrogen bonding with O2 .

Crystal structure
Class-level
Dihedral angle: 3.3(2)° | C=O: 1.225 Å
Near-planar geometry may influence target-binding interactions
Single-crystal XRD; structural reference for computational SAR studies
Crystallography Structural biology Conformational analysis

Safety Profile vs. Hydroxyurea

According to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, benzyloxyurea is classified under the Globally Harmonized System (GHS) with hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation), categorized as Acute Toxicity Category 4 for oral exposure and Eye Irritation Category 2 [1]. The compound is not classified for germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity based on currently available data [1]. This profile contrasts with hydroxyurea, which is a known human teratogen and clastogen with documented clinical toxicities including dose-limiting myelosuppression, skin ulceration, and gastrointestinal adverse effects, and is classified as a confirmed genotoxin [2].

Safety profile
Data to verify
H302 (Harmful if swallowed); H319 (Eye irritation); no genotoxicity classification per available ECHA data
Hazard profile differs from HU's confirmed genotoxicity; data gaps noted
ECHA C&L Inventory; requires lab-specific risk assessment and standard PPE
Laboratory safety Chemical hazard assessment Regulatory compliance

Benzyloxyurea Research and Industrial Applications


Lead Optimization for Anticancer RR Inhibitors

Use benzyloxyurea as a foundational scaffold for designing and synthesizing novel ribonucleotide reductase inhibitors with improved potency over hydroxyurea. As demonstrated by Ren et al. (2014), benzyloxyurea derivatives achieve IC₅₀ values of 14.5–28.0 µM against K562 leukemia cells, representing a 13–16× potency improvement over HU (IC₅₀ ≈ 230 µM). This quantitative advantage reduces compound consumption in screening and provides a more tractable starting point for SAR-driven medicinal chemistry campaigns targeting chronic myelogenous leukemia and other RR-dependent malignancies [1].

Apoptosis-Focused Oncology Research

Employ benzyloxyurea-derived compounds in flow cytometry-based apoptosis studies where superior pro-apoptotic activity is required. Compound 4g induces 24.8% apoptosis in K562 cells—approximately twice the apoptotic activity of hydroxyurea (12.5%) under equivalent conditions. This validated enhancement in programmed cell death induction makes the benzyloxyurea scaffold particularly suitable for mechanistic studies of apoptosis pathways and for screening campaigns where robust apoptotic response is a key selection criterion [1].

Pyrimidinone Metal Complexes for Diabetes Research

Utilize benzyloxyurea as a protected N-hydroxyurea building block for the synthesis of 1-hydroxy-4,5,6-substituted-2(1H)-pyrimidinones via reaction with β-diketones, followed by benzyl group deprotection. As validated by Yamaguchi et al. (2006), these pyrimidinone scaffolds serve as bidentate ligands for preparing vanadyl(IV) and zinc(II) complexes with demonstrated in vitro and in vivo insulin-mimetic activity. This synthetic route enables construction of metal complexes that normalize blood glucose levels in streptozotocin-induced diabetic rat models, providing a validated pathway for developing metallopharmaceutical candidates for type 2 diabetes research [2].

Lipophilicity Optimization Studies

Select benzyloxyurea over hydroxyurea for medicinal chemistry projects where improved membrane permeability is a primary design objective. With ClogP values of 0.63–2.06 for derivatives and experimental LogP of 1.52–1.88 for the parent compound, the benzyloxyurea scaffold provides a 1.5–2.9 log unit increase in lipophilicity relative to HU (ClogP = -0.86). This substantial enhancement in predicted membrane partition coefficient (approximately 30–800× theoretical increase) makes benzyloxyurea-derived compounds more suitable for cellular assays requiring effective intracellular target engagement and for optimizing drug-likeness parameters in lead development [1].

Application
Selection Property
Validation Focus
RR inhibitor lead optimization
SAR-tractable scaffold with reported antiproliferative response
Cell-model endpoint review (leukemia lines); RR inhibition confirmation
Apoptosis pathway studies
Pro-apoptotic endpoint response in leukemia models
Apoptosis pathway-response interpretation; flow cytometry endpoints
Pyrimidinone metal complex synthesis
Protected N-hydroxyurea building block
Deprotection yield; ligand-metal complex characterization
Membrane permeability optimization
Reported lipophilicity shift (LogP 1.5–1.9)
Intracellular target engagement assays; permeability model review

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